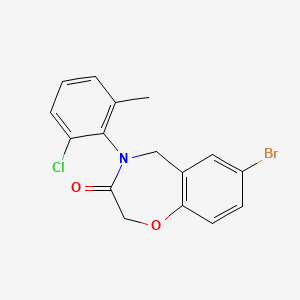![molecular formula C18H16N2O3S2 B6477661 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640889-79-6](/img/structure/B6477661.png)
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea, or simply BTDU, is a synthetic organic compound that has been the subject of much scientific research in recent years. It is a member of the benzodioxole class of compounds, which are known for their diverse applications in both organic and inorganic chemistry. BTDU is of particular interest due to its unique properties and potential for use in a variety of applications.
科学研究应用
The unique properties of BTDU make it a promising compound for scientific research. It has been used in a variety of applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, BTDU has been used to synthesize a variety of heterocyclic compounds, such as triazoles, pyridines, and quinolines. In materials science, BTDU has been used to create novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength. In biochemistry, BTDU has been used to study the structure and function of proteins and other biomolecules.
作用机制
The mechanism of action of BTDU is not yet fully understood. However, it is believed that its unique properties are due to its ability to interact with a variety of functional groups, including hydroxyl, amine, and carboxylic acid groups. This interaction allows BTDU to form strong hydrogen bonds and other non-covalent interactions, which can be used to stabilize and modulate the properties of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTDU are not yet fully understood. However, it has been shown to interact with a variety of biomolecules, such as proteins and nucleic acids, which suggests that it may have a wide range of effects on cellular processes. In particular, BTDU has been shown to modulate the activity of enzymes, which could potentially be used to regulate metabolic pathways and cellular signaling pathways.
实验室实验的优点和局限性
The unique properties of BTDU make it an attractive compound for use in laboratory experiments. Its ability to interact with a variety of functional groups and its strong hydrogen bonding properties make it an ideal compound for use in organic synthesis and materials science experiments. Additionally, its ability to modulate the activity of enzymes makes it a promising compound for use in biochemistry experiments. However, BTDU is a synthetic compound and its effects on cellular processes are not yet fully understood, so it is important to exercise caution when using it in laboratory experiments.
未来方向
The potential applications of BTDU are vast and the compound has already been used in a variety of scientific research applications. However, much more research is needed to fully understand its biochemical and physiological effects and to develop new applications for this compound. Potential future directions for BTDU research include further investigation of its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, further research into the potential uses of BTDU in materials science and organic synthesis is needed to fully realize the potential of this compound.
合成方法
The synthesis of BTDU is a multi-step process that begins with the reaction of 1,3-benzodioxole with 2-bromo-5-ethoxycarbonylthiophene. This reaction yields the intermediate product 2-(2-bromo-5-ethoxycarbonylthiophen-3-yl)-1,3-benzodioxole, which is then reacted with ethylurea to form the final product, 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-18(20-12-3-5-14-15(10-12)23-11-22-14)19-8-7-13-4-6-17(25-13)16-2-1-9-24-16/h1-6,9-10H,7-8,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQQNFQRWYGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)
![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)
![3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477603.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B6477606.png)

![3-cyclopropyl-1-({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477617.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide](/img/structure/B6477625.png)
![3-cyclopropyl-6,7-difluoro-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477632.png)
![methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6477640.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6477648.png)
![3-chloro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477654.png)
![3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477675.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide](/img/structure/B6477676.png)